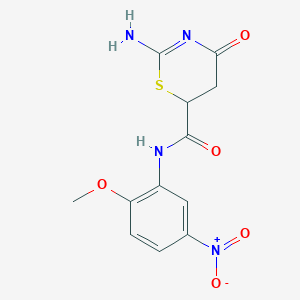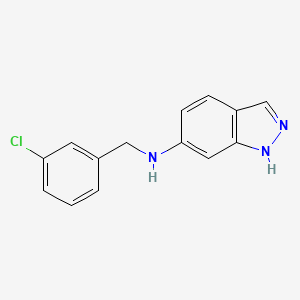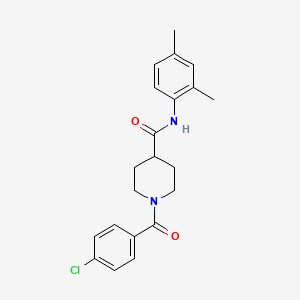
N-(4-chlorobenzyl)-N'-(4-methylbenzyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorobenzyl)-N'-(4-methylbenzyl)ethanediamide, also known as CBME, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action has been investigated to understand its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-(4-chlorobenzyl)-N'-(4-methylbenzyl)ethanediamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that play a role in inflammation, tumor growth, and viral replication. N-(4-chlorobenzyl)-N'-(4-methylbenzyl)ethanediamide has also been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-N'-(4-methylbenzyl)ethanediamide has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes and proteins, such as cyclooxygenase-2 and matrix metalloproteinases, which play a role in inflammation and tumor growth. N-(4-chlorobenzyl)-N'-(4-methylbenzyl)ethanediamide has also been shown to have antiviral effects, inhibiting the replication of viruses such as HIV and hepatitis C. In addition, N-(4-chlorobenzyl)-N'-(4-methylbenzyl)ethanediamide has been shown to modulate the activity of certain neurotransmitters, such as dopamine and acetylcholine, which may contribute to its potential use in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(4-chlorobenzyl)-N'-(4-methylbenzyl)ethanediamide is its versatility in scientific research. It has been shown to have a variety of potential applications, making it a valuable tool for researchers in various fields. However, one limitation of N-(4-chlorobenzyl)-N'-(4-methylbenzyl)ethanediamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of N-(4-chlorobenzyl)-N'-(4-methylbenzyl)ethanediamide. One area of research is the development of N-(4-chlorobenzyl)-N'-(4-methylbenzyl)ethanediamide-based drugs for the treatment of inflammation, tumors, and viral infections. Another area of research is the potential use of N-(4-chlorobenzyl)-N'-(4-methylbenzyl)ethanediamide in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further investigation into the mechanism of action of N-(4-chlorobenzyl)-N'-(4-methylbenzyl)ethanediamide may provide insight into its potential applications in scientific research.
Méthodes De Synthèse
N-(4-chlorobenzyl)-N'-(4-methylbenzyl)ethanediamide can be synthesized using various methods, including the reaction of 4-chlorobenzylamine and 4-methylbenzylamine with ethanediamine in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions, and the resulting product is purified through recrystallization. Other methods of synthesis include the use of N-(4-chlorobenzyl)glycine and N-(4-methylbenzyl)glycine as starting materials.
Applications De Recherche Scientifique
N-(4-chlorobenzyl)-N'-(4-methylbenzyl)ethanediamide has been extensively studied for its potential applications in scientific research. It has been found to have anti-inflammatory, antitumor, and antiviral properties, making it a promising candidate for drug development. N-(4-chlorobenzyl)-N'-(4-methylbenzyl)ethanediamide has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N'-[(4-chlorophenyl)methyl]-N-[(4-methylphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-12-2-4-13(5-3-12)10-19-16(21)17(22)20-11-14-6-8-15(18)9-7-14/h2-9H,10-11H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMPDXAAYWOCQPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-3-(1-naphthyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4978157.png)
![5-{[5-(2-chlorophenyl)-2-furyl]methylene}-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4978172.png)



![3-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-6-methyl-4H-chromen-4-one](/img/structure/B4978190.png)
![1-chloro-4-[2-(2-ethoxyphenoxy)ethoxy]-2,3-dimethylbenzene](/img/structure/B4978208.png)
![1-(3-chloro-4-methylphenyl)-4-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3,5-pyrazolidinedione](/img/structure/B4978218.png)
![2-methoxy-6-[(3-methyl-1-piperidinyl)methyl]phenol](/img/structure/B4978226.png)
![2-[(4-methoxy-3-nitrobenzyl)thio]-1H-benzimidazole](/img/structure/B4978236.png)
![7-(2,5-dimethylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4978244.png)

![2-methoxy-N'-[(2-methoxyphenoxy)acetyl]-2-phenylacetohydrazide](/img/structure/B4978246.png)
